Cys-V5 Peptide
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Overview
Description
Cys-V5 Peptide is a tag peptide characterized by the presence of an N-terminal cysteine. This peptide is primarily used for protein labeling, making it a valuable tool in various biochemical and molecular biology applications . The peptide sequence is Cys-Gly-Lys-Pro-Ile-Pro-Asn-Pro-Leu-Leu-Gly-Leu-Asp-Ser-Thr, with a molecular weight of 1524.78 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cys-V5 Peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Loading: The first amino acid is attached to the resin.
Coupling: Subsequent amino acids are added one by one using coupling reagents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: Cys-V5 Peptide undergoes various chemical reactions, including:
Oxidation: The thiol group of cysteine can form disulfide bonds, stabilizing the peptide structure.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The thiol group can participate in nucleophilic substitution reactions, allowing for the attachment of various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or maleimides under basic conditions.
Major Products:
Disulfide-linked peptides: Formed through oxidation.
Thiol-containing peptides: Resulting from reduction.
Functionalized peptides: Created through substitution reactions.
Scientific Research Applications
Cys-V5 Peptide is widely used in scientific research due to its versatility:
Mechanism of Action
The primary mechanism of action of Cys-V5 Peptide involves its ability to form stable bonds with target proteins through its N-terminal cysteine. This cysteine residue can form disulfide bonds or undergo nucleophilic substitution, allowing for the attachment of various functional groups. This property makes this compound an effective tool for protein labeling and modification .
Comparison with Similar Compounds
- His-tag
- FLAG-tag
- GST-tag
Cys-V5 Peptide stands out due to its unique N-terminal cysteine, which offers distinct advantages in protein labeling and modification.
Properties
Molecular Formula |
C67H113N17O21S |
---|---|
Molecular Weight |
1524.8 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C67H113N17O21S/c1-10-36(8)53(80-63(100)48-19-14-21-82(48)64(101)39(16-11-12-20-68)73-50(88)29-71-55(92)38(69)32-106)66(103)84-23-15-18-47(84)62(99)78-44(27-49(70)87)65(102)83-22-13-17-46(83)61(98)77-42(26-35(6)7)58(95)75-40(24-33(2)3)56(93)72-30-51(89)74-41(25-34(4)5)57(94)76-43(28-52(90)91)59(96)79-45(31-85)60(97)81-54(37(9)86)67(104)105/h33-48,53-54,85-86,106H,10-32,68-69H2,1-9H3,(H2,70,87)(H,71,92)(H,72,93)(H,73,88)(H,74,89)(H,75,95)(H,76,94)(H,77,98)(H,78,99)(H,79,96)(H,80,100)(H,81,97)(H,90,91)(H,104,105)/t36-,37+,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,53-,54-/m0/s1 |
InChI Key |
AFWZLMJLEFBHNK-BDYGLMDWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CS)N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)N |
Origin of Product |
United States |
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